molecular formula C20H13Cl2F2N3O5S B1677188 Oglemilast CAS No. 778576-62-8

Oglemilast

Cat. No. B1677188
CAS RN: 778576-62-8
M. Wt: 516.3 g/mol
InChI Key: OKFDRAHPFKMAJH-UHFFFAOYSA-N
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Description

Oglemilast, also known as GRC-3886, is a potent and selective inhibitor of phosphodiesterase-4 (PDE4). It has been investigated for its potential in treating chronic obstructive pulmonary disease and asthma. The compound was originally developed by Glenmark Pharmaceuticals and has undergone various clinical trials to evaluate its efficacy and safety .

Scientific Research Applications

Oglemilast has been extensively studied for its potential therapeutic applications:

Mechanism of Action

Oglemilast exerts its effects by inhibiting the enzyme phosphodiesterase-4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates inflammatory responses. The compound selectively targets PDE4 subtypes, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha .

Similar Compounds:

    Roflumilast: Another PDE4 inhibitor used for treating chronic obstructive pulmonary disease.

    Apremilast: A PDE4 inhibitor used for treating psoriasis and psoriatic arthritis.

Comparison:

Safety and Hazards

The safety data sheet for Oglemilast suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oglemilast involves multiple steps, starting from the preparation of the dibenzofuran core. The key steps include:

    Formation of the Dibenzofuran Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of functional groups such as chloro, fluoro, and methanesulfonyl groups through reactions like halogenation and sulfonylation.

    Coupling Reactions: Coupling of the functionalized dibenzofuran with other intermediates to form the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions can target the nitro groups present in the intermediates used for its synthesis.

    Substitution: Halogenation and sulfonylation are common substitution reactions involved in its synthesis.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Sulfonylating Agents: Methanesulfonyl chloride.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

properties

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFDRAHPFKMAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999058
Record name N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

778576-62-8
Record name Oglemilast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778576628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oglemilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12375
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OGLEMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67GXQ6WCC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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